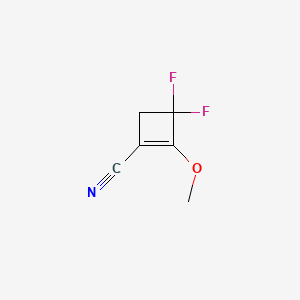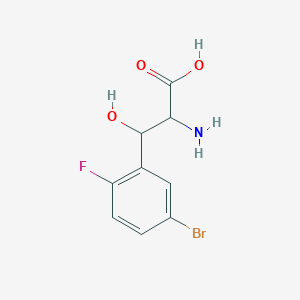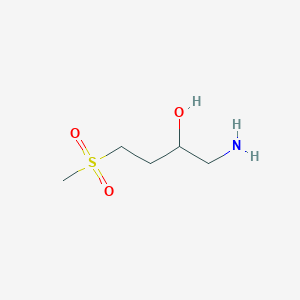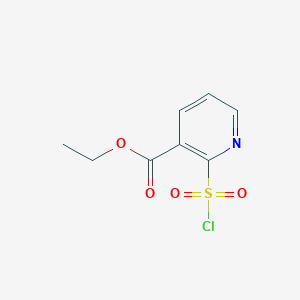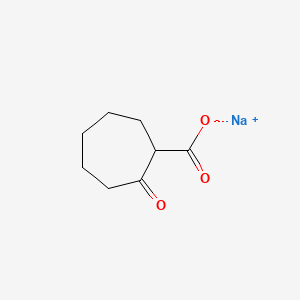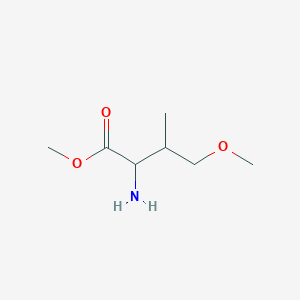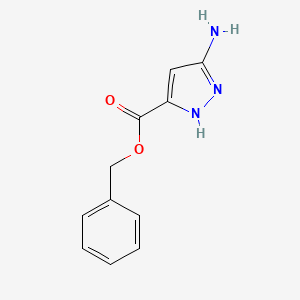
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with bromine and fluorine atoms, as well as an ethan-1-ol group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Alcohol Formation: The ethan-1-ol group can be introduced through a Grignard reaction or other suitable methods, followed by reduction if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the bromine atom to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-chloropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
The unique combination of bromine and fluorine atoms in (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol can confer distinct chemical properties, such as enhanced reactivity or binding affinity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
InChI Key |
WWCXWHCEIGTHSO-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)Br)F)O |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


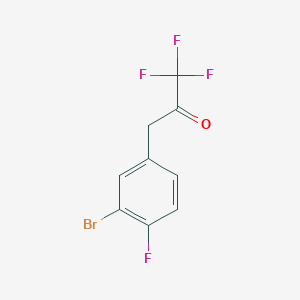
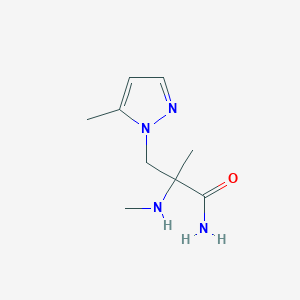
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)


